N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and various alkyl and aryl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyano group: This step involves the addition of a cyano group to the pyrazole ring, which can be done using reagents such as cyanogen bromide or sodium cyanide.
Alkylation and arylation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyano group and the specific arrangement of its substituents. These features can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)9-15(10-19)21-18(23)16-11-20-22(14(16)4)17-8-6-5-7-13(17)3/h5-8,11-12,15H,9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMRRUCTDWPZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC(CC(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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